molecular formula C22H26O6 B7909183 Di-p-methylbenzylidenesorbitol CAS No. 197809-37-3

Di-p-methylbenzylidenesorbitol

Cat. No.: B7909183
CAS No.: 197809-37-3
M. Wt: 386.4 g/mol
InChI Key: LQAFKEDMOAMGAK-RLCYQCIGSA-N
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Description

Di-p-methylbenzylidenesorbitol is a chemical compound known for its unique properties and applications. It is a derivative of sorbitol, a sugar alcohol, and is commonly used as a nucleating agent in the polymer industry. The compound is characterized by its ability to form gels and enhance the crystallization process of polymers, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-p-methylbenzylidenesorbitol is synthesized through a condensation reaction between sorbitol and p-methylbenzaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the benzylidene linkage. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials, sorbitol and p-methylbenzaldehyde, are mixed in the presence of an acid catalyst and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Di-p-methylbenzylidenesorbitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-p-methylbenzylidenesorbitol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which di-p-methylbenzylidenesorbitol exerts its effects involves the stabilization of specific conformers in polymers. It promotes the formation of helical conformations, which act as nucleation sites for crystallization. This process accelerates the crystallization of polymers and enhances their properties. The molecular targets include the polymer chains, and the pathways involved are related to the stabilization of specific conformations and the promotion of nucleation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-p-methylbenzylidenesorbitol is unique due to its specific molecular structure, which provides optimal nucleating properties. Its ability to form stable gels and enhance the crystallization process makes it particularly valuable in the polymer industry. Compared to other similar compounds, it offers a balance of efficiency and ease of production, making it a preferred choice for various applications .

Properties

IUPAC Name

(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3/t17-,18+,19-,20-,21?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAFKEDMOAMGAK-RLCYQCIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC=C(C=C4)C)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051381
Record name Di-p-methylbenzylidenesorbitol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81541-12-0, 54686-97-4
Record name 1,3:2,4-Di(p-methylbenzylidene)sorbitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81541-12-0
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Record name Di-p-methylbenzylidenesorbitol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]-
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Record name Di-p-methylbenzylidenesorbitol
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Record name D-Glucitol, bis-O-[(4-methylphenyl)methylene]
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Record name D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]
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Record name DI-P-METHYLBENZYLIDENESORBITOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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